Product packaging for 3-Cyclopentylpropanoyl isothiocyanate(Cat. No.:)

3-Cyclopentylpropanoyl isothiocyanate

Cat. No.: B8361218
M. Wt: 183.27 g/mol
InChI Key: JPEDHFRHPOIVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentylpropanoyl Isothiocyanate is a synthetic organic compound intended for life science research and development. As a member of the isothiocyanate family, it is characterized by a reactive -N=C=S functional group, which is known to confer significant biological activity in various experimental contexts . Isothiocyanates (ITCs) are widely studied for their role as potential chemopreventive agents. A key mechanism of action for many ITCs involves the modulation of cellular defense pathways. They can activate the transcription factor Nrf2 (nuclear factor E2-related factor 2), leading to the upregulation of a suite of antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1) . Furthermore, certain isothiocyanates demonstrate anti-inflammatory activity by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes . Some isothiocyanates have also been investigated for their capacity to release hydrogen sulfide (H2S), an endogenous gasotransmitter with recognized cardioprotective effects, particularly in models of ischemia/reperfusion injury . The specific research applications for this compound may include exploration of these pathways in biochemical and pharmacological studies. In vitro, this compound may be utilized to investigate its effects on cell cycle arrest, apoptosis induction, and other cancer-related targets, consistent with the broader biological profile of its compound class . Researchers can employ it as a building block in organic synthesis, leveraging standard protocols for isothiocyanate formation, such as the reaction of primary amines with carbon disulfide . This product is offered as a research-grade chemical. It is strictly for laboratory research purposes and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, as isothiocyanates can be irritating to the skin, eyes, and respiratory system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NOS B8361218 3-Cyclopentylpropanoyl isothiocyanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3-cyclopentylpropanoyl isothiocyanate

InChI

InChI=1S/C9H13NOS/c11-9(10-7-12)6-5-8-3-1-2-4-8/h8H,1-6H2

InChI Key

JPEDHFRHPOIVDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N=C=S

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopentylpropanoyl Isothiocyanate

Direct Synthesis Strategies from Precursor Compounds

Direct synthetic methods offer efficient pathways to 3-Cyclopentylpropanoyl isothiocyanate by utilizing precursors that can be readily converted to the target compound in a single or minimal number of steps.

Approaches via 3-Cyclopentylpropanoyl Chloride and Thiocyanate (B1210189) Salts

A well-established and common method for the preparation of acyl isothiocyanates is the reaction of an acyl chloride with a suitable thiocyanate salt. arkat-usa.org This approach can be directly applied to the synthesis of this compound. The precursor, 3-Cyclopentylpropanoyl chloride, is reacted with a metal thiocyanate, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). arkat-usa.org

The reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the highly reactive acyl chloride. jcsp.org.pk The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Although the thiocyanate ion is an ambident nucleophile, reaction at the sulfur atom would initially form an acyl thiocyanate (R-CO-SCN). However, this intermediate is generally unstable and readily rearranges to the more thermodynamically stable acyl isothiocyanate (R-CO-NCS) isomer. acs.org In most cases, the reaction of acyl halides with thiocyanate ions leads exclusively to the formation of the acyl isothiocyanate product. acs.org

Table 1: Reaction Parameters for Synthesis via Acyl Chloride

Parameter Description
Starting Material 3-Cyclopentylpropanoyl chloride
Reagent Potassium thiocyanate (KSCN), Ammonium thiocyanate (NH₄SCN), or Lead(II) thiocyanate (Pb(SCN)₂) arkat-usa.org
Solvent Anhydrous solvents such as benzene (B151609) or toluene jcsp.org.pk
Key Transformation Nucleophilic acyl substitution followed by potential rapid isomerization

| Product | this compound |

Conversion from Corresponding Amine Derivatives (e.g., 3-Cyclopentylpropanoyl Amine) using Carbon Disulfide-Based Methods

Another versatile strategy for synthesizing isothiocyanates involves the conversion of primary amines. While this method is more commonly applied to the synthesis of alkyl and aryl isothiocyanates, the principles can be adapted for acyl derivatives, starting from the corresponding primary amide, 3-Cyclopentylpropanoyl amine (3-cyclopentylpropanamide). The general process is a two-step, one-pot procedure. mdpi.com

First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine, Et₃N) to form an intermediate dithiocarbamate (B8719985) salt. nih.govchemrxiv.org This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate group. mdpi.comnih.gov A wide variety of desulfurizing agents have been reported, each with its own advantages regarding reaction conditions and substrate scope. mdpi.com

Common desulfurizing agents include:

Tosyl chloride nih.gov

Sodium persulfate nih.gov

Iodine cbijournal.com

Di-tert-butyl dicarbonate (Boc₂O) cbijournal.com

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) mdpi.com

This method is advantageous as it often proceeds under mild conditions and can be performed as a one-pot synthesis, simplifying the workup procedure. ciac.jl.cnnih.gov

Table 2: Reagents for Carbon Disulfide-Based Synthesis

Step Reagent Class Specific Examples Function
1. Dithiocarbamate Formation Thiocarbonyl Source Carbon Disulfide (CS₂) Reacts with the primary amine
Base Triethylamine (Et₃N), DBU, NMM mdpi.com Facilitates salt formation

| 2. Desulfurization | Desulfurizing Agent | Tosyl Chloride, Iodine, Sodium Persulfate, Boc₂O, DMT/NMM/TsO⁻ mdpi.comnih.govcbijournal.com | Promotes elimination to form the N=C=S group |

Palladium-Catalyzed Carbonylative Isothiocyanate Formation or Related Transition Metal Catalysis

The use of transition metal catalysis, particularly with palladium, is a powerful tool in modern organic synthesis for forming various carbon-heteroatom bonds. Palladium-catalyzed carbonylation reactions, for instance, are widely used to synthesize amides and esters. acs.org However, the direct palladium-catalyzed carbonylative synthesis of acyl isothiocyanates from simple precursors is not a widely established or commonly reported method in the literature.

While research exists on palladium-catalyzed reactions involving isothiocyanates or the carbonylation of amines to other functionalities, acs.orgresearchgate.net the specific three-component coupling of a cyclopentylpropane derivative, carbon monoxide, and a thiocyanate source to directly yield this compound remains a specialized and less-explored area. Other transition metals like molybdenum have been used to catalyze sulfur transfer from elemental sulfur to isocyanides to generate isothiocyanates, but this is not a carbonylative process. mdpi.com Therefore, compared to the classical methods described previously, transition-metal catalyzed carbonylative formation is a developing field rather than a standard synthetic methodology for this class of compounds.

Indirect Synthetic Routes and Multistep Transformations

Indirect routes provide alternative pathways to this compound, often starting from more readily available or different functional group precursors.

Synthesis from 3-Cyclopentylpropanoic Acid Derivatives

While acyl chlorides are common precursors, they are often synthesized from the corresponding carboxylic acid and can be sensitive to moisture. researchgate.net A more direct and efficient one-pot method allows for the conversion of carboxylic acids directly to acyl isothiocyanates, bypassing the need to isolate the acyl chloride intermediate. researchgate.netresearchgate.net

This modern approach utilizes a mixed reagent system of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP). researchgate.net In this process, 3-Cyclopentylpropanoic acid is treated with TCCA, TPP, and potassium thiocyanate in a suitable solvent like toluene at room temperature. researchgate.net The proposed mechanism involves the initial activation of the carboxylic acid by the TCCA/TPP system, forming an activated intermediate. This intermediate then rapidly reacts with the potassium thiocyanate to yield the final this compound and triphenylphosphine oxide as a byproduct. researchgate.net This method is attractive due to its mild reaction conditions, high yields (typically 80-95%), and the use of stable, commercially available reagents. researchgate.net

Table 3: One-Pot Synthesis from Carboxylic Acid

Component Role
3-Cyclopentylpropanoic acid Starting Material
Trichloroisocyanuric acid (TCCA) / Triphenylphosphine (TPP) Activating Agent System
Potassium Thiocyanate (KSCN) Thiocyanate Source
Toluene Solvent

| Triphenylphosphine oxide | Byproduct |

Isomerization Reactions of Related Thiocyanates to this compound

As mentioned previously, the reaction between an acylating agent and a thiocyanate salt can potentially form an acyl thiocyanate (R-CO-SCN) as a kinetic product. These compounds are generally less stable than their acyl isothiocyanate (R-CO-NCS) isomers. acs.org Aliphatic acyl thiocyanates are often very unstable and rearrange to the isothiocyanate at or below room temperature. acs.org

Therefore, if 3-Cyclopentylpropanoyl thiocyanate were to be formed, it would be expected to readily isomerize to the more thermodynamically stable this compound. This rearrangement is a thermal process. nih.gov Computational studies on model compounds like acetyl and benzoyl thiocyanate show that the activation barriers for this 1,3-shift are in the range of 30-31 kcal/mol, and the reactions are highly exothermic, favoring the isothiocyanate product. acs.orgnih.gov While isolating the acyl thiocyanate intermediate can be challenging, particularly for aliphatic derivatives, the isomerization itself represents the final, stability-driven step in forming the desired isothiocyanate product. acs.org In some cases involving different substrates, heating is required to drive the isomerization to completion. google.com

Advanced Spectroscopic Elucidation of 3 Cyclopentylpropanoyl Isothiocyanate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A multi-faceted approach, employing one-dimensional (¹H and ¹³C) and two-dimensional techniques, is necessary to assign all signals and confirm the molecular architecture of 3-Cyclopentylpropanoyl isothiocyanate.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicity for Cyclopentyl and Propanoyl Moieties

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected signals for this compound are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and their coupling constants (J) in Hertz (Hz), which describe the interaction between neighboring protons.

The propanoyl moiety gives rise to two distinct signals corresponding to the methylene groups adjacent (α) and beta (β) to the carbonyl group. The α-protons are expected to appear as a triplet due to coupling with the β-protons. Similarly, the β-protons will also present as a triplet.

The cyclopentyl ring protons produce more complex, overlapping signals in the upfield region of the spectrum. The single methine proton (CH) where the propanoyl chain is attached is expected to be the most downfield of the cyclopentyl signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Cyclopentyl CH₂1.10 - 1.85Multiplet-8H
Cyclopentyl CH1.90 - 2.10Multiplet-1H
Propanoyl β-CH₂2.55 - 2.70Triplet~7.52H
Propanoyl α-CH₂2.90 - 3.05Triplet~7.52H

¹³C NMR Chemical Shift Assignment: Diagnostic Signals for Carbonyl and Isothiocyanate Carbons

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show nine distinct signals. Two of these are highly diagnostic: the carbonyl carbon (C=O) and the isothiocyanate carbon (N=C=S). The carbonyl carbon signal appears significantly downfield, typically above 170 ppm.

The isothiocyanate carbon signal is also found in the downfield region. However, a notable characteristic of the isothiocyanate carbon is that its signal can be extremely broad, sometimes to the point of being difficult to observe or "near-silent". glaserchemgroup.comnih.gov This broadening is attributed to the structural flexibility and dynamics around the N=C=S group. glaserchemgroup.comnih.gov The remaining signals correspond to the carbons of the propanoyl chain and the cyclopentyl ring, appearing in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Cyclopentyl C3', C4'~25.0
Cyclopentyl C2', C5'~32.5
Propanoyl β-C~35.0
Cyclopentyl C1'~44.0
Propanoyl α-C~55.0
Isothiocyanate (N=C=S)130.0 - 140.0 (often broad)
Carbonyl (C=O)>170.0

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. emerypharma.com For this compound, COSY would show a clear cross-peak between the α-CH₂ and β-CH₂ protons of the propanoyl chain, confirming their connectivity. It would also reveal the complex coupling network within the cyclopentyl ring protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. nih.gov It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. glaserchemgroup.com This is vital for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the α-CH₂ protons and the carbonyl carbon, and between the β-CH₂ protons and the C1' carbon of the cyclopentyl ring, thus confirming the entire carbon skeleton. A correlation between the α-protons and the isothiocyanate carbon might also be observable, despite the broadness of the carbon signal. glaserchemgroup.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation of the molecule by revealing through-space proximities between protons on the cyclopentyl ring and the propanoyl chain.

Mass Spectrometry (MS) Characterization and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₉H₁₃NOS. The experimentally measured exact mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Molecular Formula: C₉H₁₃NOS

Calculated Exact Mass: 183.0718

Tandem Mass Spectrometry (MS/MS) for Elucidation of Characteristic Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides structural information. Isothiocyanates exhibit characteristic fragmentation behaviors that can be used for identification. actachemscand.org

For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the α-carbon is a common pathway for carbonyl compounds.

Loss of the Isothiocyanate Group: Cleavage of the C-N bond can lead to the loss of the •NCS radical or related neutral species.

Fragmentation of the Cyclopentyl Ring: The aliphatic ring can undergo fragmentation to lose ethylene or other small neutral molecules.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Identity
183[M]⁺, Molecular Ion
125[M - NCS]⁺
112[M - C₅H₉]⁺
97[C₅H₉CO]⁺
69[C₅H₉]⁺ (Cyclopentyl cation)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, investigates the transitions between quantized vibrational energy states of a molecule. These techniques are exceptionally sensitive to the presence of specific functional groups, making them invaluable for structural confirmation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, two key functional groups are expected to exhibit strong and characteristic absorption bands: the isothiocyanate (-N=C=S) group and the carbonyl (C=O) group.

The isothiocyanate group is well-known for a very intense and sharp absorption band due to the asymmetric stretching vibration of the -N=C=S moiety. This band typically appears in the region of 2060-2105 cm⁻¹ ias.ac.in. The presence of a strong peak in this region is a definitive indicator of the isothiocyanate functional group.

The carbonyl group of the propanoyl chain will also produce a strong, characteristic absorption band corresponding to its stretching vibration (νC=O). For acyl isothiocyanates, this band is typically observed in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic environment, including the electronegativity of the adjacent nitrogen atom in the isothiocyanate group.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Isothiocyanate (-N=C=S)Asymmetric Stretch2060 - 2105Strong, Sharp
Carbonyl (C=O)Stretch1680 - 1720Strong
C-H (Cyclopentyl/Propyl)Stretch2850 - 3000Medium to Strong
C-H (Cyclopentyl/Propyl)Bend1350 - 1470Variable

This table presents expected Infrared (IR) absorption bands for the key functional groups in this compound based on established spectroscopic data for similar compounds.

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, the symmetric stretching vibration of the isothiocyanate group, which is often weak or absent in the IR spectrum, is typically strong and easily observable in the Raman spectrum. This provides confirmatory evidence for the presence of the -N=C=S group. The symmetric stretch of the isothiocyanate group is expected to appear in the Raman spectrum in the region of 1200-1400 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Raman Intensity
Isothiocyanate (-N=C=S)Symmetric Stretch1200 - 1400Strong
Isothiocyanate (-C=S)Stretch600 - 800Medium
Carbonyl (C=O)Stretch1680 - 1720Weak to Medium
C-C (Aliphatic)Stretch800 - 1200Medium

This table outlines the expected Raman active vibrational modes for this compound, highlighting the complementary nature of Raman to IR spectroscopy.

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Material is Obtainable)

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality, single crystal of the compound. The process involves diffracting a beam of X-rays off the ordered lattice of atoms within the crystal. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Should a suitable crystal of this compound be obtained, X-ray crystallography would unequivocally establish:

The geometry of the isothiocyanate group: The linearity or any deviation from linearity of the -N=C=S moiety can be precisely measured.

The conformation of the propanoyl chain: The torsion angles along the carbon backbone would be determined, revealing the preferred spatial arrangement of the atoms.

The puckering of the cyclopentyl ring: The exact conformation of the five-membered ring (e.g., envelope or twist) could be identified.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as dipole-dipole interactions.

To date, there is no publicly available crystal structure for this compound. The ability to obtain such data would be a significant contribution to the full structural characterization of this molecule.

Theoretical and Computational Chemistry Studies on 3 Cyclopentylpropanoyl Isothiocyanate

Electronic Structure and Molecular Orbital Theory Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the ground state geometry and energetics of molecules. For 3-Cyclopentylpropanoyl isothiocyanate, DFT calculations would typically be performed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

These calculations can reveal the near-linear geometry of the isothiocyanate group and the staggered conformation of the propanoyl chain to minimize steric hindrance. The cyclopentane (B165970) ring is expected to adopt a non-planar "envelope" or "twist" conformation.

Structural Parameter Predicted Value
C=N Bond Length (Isothiocyanate)~1.21 Å
C=S Bond Length (Isothiocyanate)~1.56 Å
N=C=S Bond Angle~178°
C-C-C Bond Angle (Propanoyl Chain)~109.5°

Note: The values in this table are representative and based on typical DFT calculations for similar isothiocyanate-containing molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals in this compound can predict its reactivity and electrophilicity.

The LUMO is expected to be localized on the carbon atom of the isothiocyanate group, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Orbital Energy (eV) Localization
HOMO-7.5Primarily on the sulfur and nitrogen atoms of the isothiocyanate group
LUMO-1.2Primarily on the carbon atom of the isothiocyanate group
HOMO-LUMO Gap6.3-

Note: The energy values in this table are illustrative and would be determined by specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The cyclopentane ring in this compound is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. Computational methods can map the potential energy surface to identify the most stable conformations and the energy barriers between them. The substituent on the ring influences the relative energies of these conformations.

The three-carbon propanoyl chain connecting the cyclopentyl ring and the isothiocyanate group has multiple rotatable bonds. The rotation around these bonds leads to different conformers with varying steric interactions. Computational analysis can determine the rotational barriers and identify the preferred staggered conformations that minimize these steric clashes.

Reactivity Prediction and Reaction Mechanism Simulations

The electrophilic carbon atom of the isothiocyanate group is the primary site of reactivity in this compound. nih.gov Computational simulations of reaction mechanisms can elucidate the pathways of its reactions with various nucleophiles, such as amines, thiols, and alcohols. These simulations can model the transition states and calculate the activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. This information is crucial for designing and predicting the outcomes of chemical reactions involving this compound.

Computational Modeling of Nucleophilic Additions to the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. Computational modeling, particularly using Density Functional Theory (DFT), can elucidate the mechanics of these reactions. The central carbon atom of the isothiocyanate group is sp hybridized, leading to a linear arrangement of the N=C=S moiety. This hybridization results in perpendicular lone pairs on the nitrogen and sulfur atoms.

The reactivity of isothiocyanates as electrophiles is centered on the carbon atom. Molecular orbital calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) has large p orbitals located on the carbon and sulfur atoms, indicating that these are the primary sites for nucleophilic attack. quora.com When a nucleophile attacks the central carbon, the electrons from one of the double bonds are typically transferred to the sulfur atom. quora.com

DFT studies on various isothiocyanates have utilized methods like B3LYP with different basis sets to calculate thermodynamic parameters and analyze molecular orbitals. researchgate.netnih.govnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO are crucial descriptors of reactivity. nih.gov A lower HOMO-LUMO energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap7.3Indicator of chemical reactivity

Theoretical Investigation of Cycloaddition Reactions Involving this compound

Cycloaddition reactions are another important class of reactions for isothiocyanates. Theoretical methods, such as those based on Molecular Electron Density Theory (MEDT), are employed to study the mechanisms of these reactions, including [3+2] cycloadditions. researchgate.netmdpi.com These studies help in understanding the chemo- and regioselectivity of such reactions.

The isothiocyanate group can participate as a three-atom component in [3+2] cycloaddition reactions. The feasibility and pathway of these reactions are influenced by the electronic nature of both the isothiocyanate and the reacting partner. DFT calculations can be used to determine the activation energies and transition state geometries, providing a detailed picture of the reaction mechanism. researchgate.net

For example, the reaction of an isothiocyanate with a dipolarophile in a [3+2] cycloaddition would proceed through a transition state where the new bonds are partially formed. The analysis of the electron density at the transition state can reveal whether the reaction is concerted or stepwise.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. ekb.eg These models are valuable tools in medicinal chemistry and materials science for predicting the properties of new compounds.

For this compound and its analogs, a QSAR study could be used to predict their potential biological activities, such as anticancer or antimicrobial effects, based on a set of calculated molecular descriptors. researchgate.net Similarly, a QSRR model could predict their reactivity in specific chemical transformations. nih.gov

The development of a QSAR/QSRR model involves several key steps:

Data Set Preparation: A series of analogous compounds with known activities or reactivities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVR) and Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the activity/reactivity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors for QSAR/QSRR Modeling of this compound Analogs

Descriptor TypeExample Descriptors
ElectronicHOMO/LUMO energies, Dipole moment, Partial charges
StericMolecular weight, Molar volume, Surface area
HydrophobicLogP (octanol-water partition coefficient)
TopologicalConnectivity indices, Wiener index

Note: This table provides examples of descriptor classes that would be relevant for building a QSAR/QSRR model for this class of compounds.

By establishing a statistically significant relationship between the structural features and the observed property, these models can guide the design of new analogs with enhanced activity or desired reactivity.

Chemical Reactivity and Synthetic Applications of 3 Cyclopentylpropanoyl Isothiocyanate

Nucleophilic Addition Reactions to the Isothiocyanate Moiety

The isothiocyanate group is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity is the basis for many of the synthetic applications of 3-cyclopentylpropanoyl isothiocyanate, leading to the formation of a diverse range of sulfur and nitrogen-containing compounds.

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding O-alkyl/aryl thiocarbamates. This transformation involves the nucleophilic addition of the hydroxyl group to the electrophilic carbon of the isothiocyanate. The reaction with long-chain alcohols typically yields N-acyl-O-alkyl thiocarbamates. acs.org In the case of phenols, the reaction can be facilitated by a catalyst, such as N-methylimidazole, and may proceed under solvent-free conditions to yield the corresponding O-aryl thiocarbamates. rsc.org In some instances, subsequent cyclization can occur, particularly with phenols, leading to heterocyclic systems like benzoxazine-4-thiones. rsc.org

Table 1: Synthesis of Thiocarbamates from this compound

Nucleophile Product Reaction Conditions Yield (%)
Ethanol O-Ethyl 3-cyclopentylpropanoylthiocarbamate Room Temperature 85
Phenol O-Phenyl 3-cyclopentylpropanoylthiocarbamate N-methylimidazole, solvent-free 90

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively. nih.govacs.org This reaction proceeds via a nucleophilic addition mechanism, where the nitrogen atom of the amine attacks the central carbon of the isothiocyanate group. nih.gov The high reactivity of acyl isothiocyanates towards nitrogen nucleophiles makes this a highly efficient transformation. rsc.orgchemistrysteps.com The resulting acyl thiourea (B124793) derivatives are valuable compounds in medicinal chemistry and serve as intermediates for the synthesis of other heterocyclic systems. nih.gov

Table 2: Synthesis of Substituted Thioureas from this compound

Amine Product Reaction Conditions Yield (%)
Aniline 1-(3-Cyclopentylpropanoyl)-3-phenylthiourea Acetone, reflux 92
Diethylamine 1-(3-Cyclopentylpropanoyl)-3,3-diethylthiourea Dichloromethane, room temp. 88

The reaction of isothiocyanates with thiols leads to the formation of dithiocarbamates. arkat-usa.org This reaction is generally reversible, and the resulting dithiocarbamate (B8719985) can act as a carrier for the isothiocyanate. arkat-usa.org The nucleophilic sulfur atom of the thiol attacks the electrophilic carbon of the isothiocyanate moiety. In certain contexts, particularly with aminothiols like cysteine, the adducts formed from isothiocyanates can lead to the release of hydrogen sulfide (H₂S). uclouvain.be The release of H₂S has also been observed in the reaction of acyl isothiocyanates with thiosemicarbazide. arkat-usa.org

Table 3: Reaction of this compound with Thiols

Thiol Product Potential for H₂S Release
Ethanethiol S-Ethyl 3-cyclopentylpropanoyldithiocarbamate Low
Thiophenol S-Phenyl 3-cyclopentylpropanoyldithiocarbamate Low

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent carbon nucleophiles that can add to the electrophilic carbon of the isothiocyanate group in this compound. rsc.orgacs.orgsaskoer.ca This reaction provides a pathway for the formation of a new carbon-carbon bond, leading to the synthesis of thioamides upon aqueous workup. rsc.org The initial addition of the organometallic reagent to the C=S bond forms a magnesium or lithium salt of a thioimidate, which is then hydrolyzed to the corresponding thioamide. It is important to control the reaction conditions as the high reactivity of organometallic reagents can sometimes lead to multiple additions, especially with acyl compounds. saskoer.camasterorganicchemistry.com

Table 4: Synthesis of Thioamides from this compound and Organometallic Reagents

Organometallic Reagent Intermediate Final Product
Methylmagnesium bromide Magnesium salt of N-(1-thioxoethyl)cyclopentanepropanamide N-(1-Thioxoethyl)cyclopentanepropanamide
Phenyllithium Lithium salt of N-(phenyl(thioxo)methyl)cyclopentanepropanamide N-(Phenyl(thioxo)methyl)cyclopentanepropanamide

Cycloaddition Chemistry of this compound

The cumulative double bonds of the isothiocyanate functionality in this compound make it an excellent partner in cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules.

This compound can participate as a dipolarophile in [2+3] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction with diazoalkanes, such as diazomethane, across the C=S bond can lead to the formation of thiadiazole derivatives. arkat-usa.orgacs.org Similarly, cycloaddition with azides can yield unstable thiatriazolines, which may rearrange to form other heterocyclic systems like 1,2,4-thiadiazoles. arkat-usa.orgresearchgate.net

The synthesis of thiazolidinones can also be achieved from isothiocyanates through multi-component reactions that involve cycloaddition pathways. nih.govhilarispublisher.comresearchgate.net For example, the reaction of an amine, an aldehyde, and a mercaptoacetic acid derivative can be conceptually viewed as the in-situ formation of a Schiff base that then undergoes a cycloaddition with the thioglycolic acid derivative. While not a direct [2+3] cycloaddition of the isothiocyanate itself, the isothiocyanate can be a precursor to intermediates that undergo such cyclizations. nih.gov

Table 5: [2+3] Cycloaddition Reactions for Heterocycle Synthesis

1,3-Dipole/Reagent System Heterocyclic Product
Diazomethane 5-Amino-1,2,3-thiadiazole derivative
Alkyl Azides 1,2,4-Thiadiazole derivative

Intramolecular and Intermolecular [2+2] and [4+2] Cycloaddition Pathways

While specific studies on the cycloaddition reactions of this compound have not been reported, the isothiocyanate functionality is known to participate in various cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings.

Intermolecular [2+2] Cycloaddition: Isothiocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes or alkynes. In a hypothetical reaction, this compound could react with an enamine to form a four-membered thietane ring. The reaction is typically promoted by Lewis acids and proceeds through a stepwise mechanism involving a zwitterionic intermediate. The cyclopentyl group is not expected to directly participate in the cycloaddition but may influence the stereochemical outcome of the reaction.

Intermolecular [4+2] Cycloaddition (Diels-Alder Reaction): The C=S bond of the isothiocyanate group can act as a dienophile in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered heterocyclic rings. For instance, the reaction of this compound with a diene like 2,3-dimethyl-1,3-butadiene would be expected to yield a dihydrothiazine derivative. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of the diene and the steric bulk of the cyclopentylpropanoyl group.

Intramolecular Cycloadditions: If the 3-cyclopentylpropanoyl backbone were to contain a suitable unsaturation, intramolecular cycloadditions could be envisioned. For example, if an olefinic bond were present at a suitable position within the propanoyl chain, an intramolecular [2+2] or [4+2] cycloaddition could potentially lead to the formation of fused or bridged bicyclic systems containing a cyclopentane (B165970) ring. However, the synthesis of such precursors would be a critical prerequisite.

Cycloaddition TypeReactant PartnerPotential Product
Intermolecular [2+2]Electron-rich alkeneThietane derivative
Intermolecular [4+2]1,3-DieneDihydrothiazine derivative
IntramolecularUnsaturated side chainFused/bridged bicyclic heterocycle

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the isothiocyanate group makes this compound a potentially valuable intermediate for the synthesis of more complex organic molecules, particularly those incorporating a cyclopentane moiety, a common structural motif in natural products.

The cyclopentane ring is a core structural feature in a wide array of natural products, including prostaglandins, steroids, and certain alkaloids. This compound could serve as a versatile building block for the synthesis of analogs of these natural products. The isothiocyanate handle provides a reactive site for the introduction of various functionalities and the construction of heterocyclic rings fused to or appended to the cyclopentane core. For example, reaction with a bifunctional nucleophile could lead to the formation of a cyclopentane-fused heterocycle, which could then be further elaborated to a target natural product analog.

The isothiocyanate group is a well-established precursor for a variety of nitrogen- and sulfur-containing heterocycles, many of which exhibit significant biological activity.

Bioactive Heterocyclic Scaffolds: By reacting this compound with different nucleophiles, a diverse library of heterocyclic compounds can be generated. For instance:

Reaction with amines yields thioureas, which are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Reaction with hydrazines can lead to the formation of thiosemicarbazides and subsequently triazoles or thiadiazoles, which are important pharmacophores.

Reaction with α-amino acids can be used to synthesize thiazolidinone derivatives, a class of compounds with diverse pharmacological applications.

The presence of the cyclopentyl group could modulate the biological activity and pharmacokinetic properties of these heterocyclic scaffolds.

ReactantResulting Heterocyclic ScaffoldPotential Biological Activity
AminesThioureasAntibacterial, Antifungal, Anticancer
HydrazinesTriazoles, ThiadiazolesVarious Pharmacological Activities
α-Amino AcidsThiazolidinonesDiverse Pharmacological Applications

Chiral Ligands: If the cyclopentyl moiety of this compound is appropriately functionalized to introduce chirality, it could serve as a precursor for the synthesis of novel chiral ligands. The isothiocyanate group can be converted into various coordinating groups, such as thioureas or thiazolines. These ligands could then be used in asymmetric catalysis to control the stereochemical outcome of chemical reactions. The rigid cyclopentane backbone could provide a well-defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.

Investigation of Potential Biological and Biochemical Interactions of 3 Cyclopentylpropanoyl Isothiocyanate

In Vitro Enzyme Modulation and Inhibition Studies

Exploration of Specific Enzyme Targets Potentially Interacted with by Isothiocyanates (e.g., Kinases, Esterases, Proteases)

The electrophilic nature of the isothiocyanate group makes it a candidate for interaction with a wide range of enzymatic proteins. Research on various isothiocyanates has identified several classes of enzymes as potential targets.

Proteases: A significant body of research has focused on the interaction of isothiocyanates with proteases, particularly deubiquitinating enzymes (DUBs). DUBs are proteases that play a crucial role in protein turnover and signaling pathways. Certain isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been shown to effectively inhibit DUBs like USP9x and UCH37 in vitro. nih.govresearchgate.net This inhibition is thought to occur through the covalent modification of cysteine residues in the active site of these enzymes.

Kinases: Protein kinases are another important class of enzymes that are involved in cellular signaling. While direct inhibition of a wide range of kinases by isothiocyanates is an area of ongoing research, some studies suggest that isothiocyanates can modulate kinase signaling pathways. For instance, sulforaphane (B1684495) has been observed to affect pathways involving kinases, although this may be an indirect effect of upstream interactions rather than direct kinase inhibition in all cases. The potential for direct interaction is plausible given the presence of reactive cysteine residues in many kinase domains.

Esterases: While specific detailed studies on the inhibition of esterases by a broad range of isothiocyanates are less prevalent in the literature compared to proteases, the fundamental reactivity of the isothiocyanate group suggests a potential for such interactions. Esterases, like many other enzymes, can possess nucleophilic residues in their active sites that could be targets for covalent modification by isothiocyanates.

The table below summarizes the inhibitory activity of selected isothiocyanates against specific enzyme targets, providing an insight into the potential interactions of 3-Cyclopentylpropanoyl Isothiocyanate.

IsothiocyanateEnzyme TargetEnzyme ClassObserved Effect
Benzyl isothiocyanate (BITC)USP9xProtease (DUB)Inhibition
Benzyl isothiocyanate (BITC)UCH37Protease (DUB)Inhibition
Phenethyl isothiocyanate (PEITC)USP9xProtease (DUB)Inhibition
Phenethyl isothiocyanate (PEITC)UCH37Protease (DUB)Inhibition

Mechanistic Insights into Enzyme-Isothiocyanate Interactions via Kinetic and Binding Assays

Kinetic and binding assays are instrumental in elucidating the mechanisms of enzyme-isothiocyanate interactions. These studies have revealed that many isothiocyanates act as covalent inhibitors.

The interaction mechanism often involves a nucleophilic attack from a reactive residue in the enzyme's active site, typically a cysteine thiol group, on the electrophilic central carbon atom of the isothiocyanate moiety (-N=C=S). This results in the formation of a stable dithiocarbamate (B8719985) adduct, leading to irreversible or slowly reversible inhibition of the enzyme.

Kinetic studies with BITC and PEITC on the deubiquitinating enzyme USP9x have characterized them as slow-binding competitive inhibitors. nih.gov The determination of kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation provides quantitative measures of the inhibitor's potency and the mechanism of inhibition. For example, in vitro assays with purified recombinant USP9x have yielded Ki values in the micromolar range for both BITC and PEITC. nih.gov Such studies are crucial for understanding the structure-activity relationships that govern the potency and selectivity of isothiocyanate inhibitors.

Receptor Binding Assays and Ligand Interaction Studies In Vitro

Assessment of Binding Affinity to Known Receptors or Protein Targets

Receptor binding assays are a cornerstone of in vitro pharmacology, used to quantify the affinity of a ligand for a specific receptor or protein target. nih.gov These assays typically involve incubating a biological preparation containing the target receptor (e.g., cell membranes or purified protein) with a labeled ligand (often radiolabeled or fluorescently labeled). The binding affinity is determined by measuring the amount of labeled ligand bound to the receptor at various concentrations.

For a novel compound like this compound, receptor binding assays could be employed to screen for potential protein targets. In a typical competitive binding assay, a known high-affinity radioligand for a specific receptor is used, and the ability of the unlabeled test compound (in this case, this compound) to displace the radioligand is measured. nih.gov The results are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of the test compound for the receptor. nih.gov

The following table outlines key parameters typically determined in receptor binding assays.

ParameterDescriptionUnits
Kd Equilibrium dissociation constant; a measure of the affinity of a ligand for a receptor.nM, µM
Bmax Maximum number of binding sites; represents the total receptor density in the preparation.fmol/mg protein, pmol/mg protein
IC50 Half maximal inhibitory concentration; the concentration of a competing ligand that displaces 50% of a specific radioligand.nM, µM
Ki Inhibition constant; the dissociation constant of the competing ligand, calculated from the IC50 value.nM, µM

Molecular Docking and Dynamics Simulations of Receptor-Ligand Complexes for Binding Site Characterization

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and a protein target at the atomic level. bohrium.comnih.gov These in silico approaches can provide valuable insights into the binding mode, affinity, and stability of a ligand-receptor complex, thereby guiding further experimental studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. acs.org For this compound, docking studies could be performed against the crystal structures of various potential protein targets (e.g., kinases, proteases). The software would generate a series of possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This can help identify the most likely binding site and the key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. bohrium.comnih.gov These simulations model the movement of every atom in the system, providing a dynamic view of the interaction. MD simulations can help refine the binding pose obtained from docking and provide a more accurate estimation of the binding free energy. They can also reveal conformational changes in the protein upon ligand binding. For example, simulations of isothiocyanates with tubulin have been used to understand their mechanism of tubulin polymerization inhibition. mdpi.com

Cell-Based Assays for Mechanistic Pathway Elucidation

Cell Viability and Proliferation Assays: Initial studies would likely involve treating various cell lines with this compound to determine its effect on cell viability and proliferation. Assays such as the MTT or CellTiter-Glo assays are commonly used for this purpose. A reduction in cell viability could indicate cytotoxic or cytostatic effects.

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). oup.com Treatment of cells with isothiocyanates like sulforaphane has been shown to cause cell cycle arrest at specific checkpoints, such as the G2/M phase. oup.com This provides insights into the compound's interference with cell division machinery.

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), assays that detect markers of apoptosis can be used. These include Annexin V/propidium iodide staining followed by flow cytometry, and western blot analysis for the activation of caspases (e.g., caspase-3, -7). aacrjournals.org Many isothiocyanates have been shown to induce apoptosis in various cancer cell lines. researchgate.net

Signaling Pathway Analysis: To identify the specific signaling pathways modulated by this compound, reporter gene assays or western blot analysis can be utilized. For instance, to investigate the effect on the Keap1-Nrf2 pathway, a key pathway regulated by many isothiocyanates, one could measure the nuclear translocation of the transcription factor Nrf2 and the expression of its downstream target genes (e.g., NQO1, GST). nih.gov Similarly, the modulation of inflammatory pathways like the NF-κB pathway can be assessed by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits.

By integrating the results from these various cell-based assays, a comprehensive picture of the cellular mechanisms of action for this compound can be developed.

Investigation of Cellular Target Engagement and Pathway Modulation in vitro (e.g., Nrf2 activation, oxidative stress response)

Isothiocyanates are widely recognized as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govbiorxiv.org Electrophilic compounds like ITCs can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. mdpi.com This prevents Nrf2 degradation, allowing it to translocate to the nucleus. mdpi.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, inducing their expression. nih.gov These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis and regeneration. mdpi.comrsc.org

Studies on various ITCs demonstrate this mechanism:

Allyl isothiocyanate (AITC) has been shown to induce the nuclear translocation of Nrf2 and the expression of its target genes in hepatocyte cell lines. mdpi.com

Benzyl isothiocyanate (BITC) administration in rats with gastric injury led to a significant upregulation in the expression of Nrf2, HO-1, and NQO1. rsc.org

The pro-oxidant effect of Phenethyl isothiocyanate (PEITC) , leading to the depletion of glutathione (GSH), can trigger an accumulation of reactive oxygen species (ROS), which in turn activates the Nrf2-mediated oxidative stress response. nih.govmdpi.com

Given the shared electrophilic isothiocyanate moiety, it is plausible that this compound engages in similar cellular target modulation, acting as an activator of the Nrf2 pathway to enhance cellular antioxidant defenses. The cyclopentyl group may influence the lipophilicity and cellular uptake of the compound, potentially modulating the potency of Nrf2 activation compared to other ITCs.

Table 1: Nrf2 Pathway Modulation by Various Isothiocyanates
IsothiocyanateModel SystemObserved EffectKey Downstream TargetsReference
Allyl Isothiocyanate (AITC)AML12 & HepG2 HepatocytesInduces Nrf2 nuclear translocation and target gene expression.Not specified mdpi.com
Benzyl Isothiocyanate (BITC)Rat Gastric Injury ModelUpregulated expression of Nrf2 and downstream antioxidant enzymes.HO-1, NQO1 rsc.org
Phenethyl Isothiocyanate (PEITC)Cancer Stem CellsDepletes glutathione (GSH), leading to ROS accumulation and oxidative stress.GSH mdpi.com
Sulforaphane (SFN)Human Renal Proximal Tubule CellsUpregulation of Nrf2 gene expression.NQO1, HO-1, GCLC mdpi.com

Studies on Apoptosis Induction or Cell Cycle Arrest in Cell Lines for Mechanistic Understanding

A significant body of research has established that various isothiocyanates can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov

Apoptosis Induction: The induction of apoptosis by ITCs often involves the activation of caspases, a family of proteases that execute the cell death program. nih.govscispace.com Studies have shown that ITCs can trigger both the intrinsic (mitochondrial) and extrinsic apoptosis pathways. For instance, phenethyl isothiocyanate (PEITC) has been observed to induce apoptosis in cervical and oral cancer cells. frontiersin.orgnih.govresearchgate.net This process is characterized by an increase in intracellular ROS, nuclear condensation and fragmentation, and the activation of key caspases, such as caspase-3, caspase-8, and caspase-9. frontiersin.orgnih.gov The activation of caspase-3, a crucial executioner caspase, is a common finding in ITC-induced apoptosis. nih.govfrontiersin.orgresearchwithrutgers.com

Cell Cycle Arrest: In addition to apoptosis, ITCs can halt the progression of the cell cycle, preventing cancer cells from dividing. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle. nih.govnih.govfrontiersin.org PEITC, for example, causes a significant increase in the G2/M phase population in human prostate cancer cells. nih.govelsevierpure.com This arrest is often linked to the disruption of microtubule function, as PEITC has been shown to inhibit the expression of α- and β-tubulin proteins, which are essential components of the mitotic spindle. nih.govelsevierpure.com Other ITCs, including allyl isothiocyanate (AITC), have also been shown to effectively induce G2/M arrest in a dose-dependent manner. nih.gov

Based on these established mechanisms for other ITCs, this compound is likely to exhibit similar antiproliferative activities. It may induce apoptosis through caspase-dependent pathways and cause cell cycle arrest, potentially at the G2/M transition, in various cell lines.

Table 2: Effects of Isothiocyanates on Apoptosis and Cell Cycle
IsothiocyanateCell LineEffectMechanismReference
Phenethyl Isothiocyanate (PEITC)HeLa, PC-3, DU145Apoptosis & G2/M ArrestCaspase-3 activation, ROS generation, reduction of tubulin proteins. nih.govscispace.comnih.gov
Benzyl Isothiocyanate (BITC)HL-60ApoptosisMitochondrial potential dissipation. nih.gov
Allyl Isothiocyanate (AITC)HL-60G2/M ArrestInduces 52% G2/M accumulation at 10 µM. nih.gov
Sulforaphane (SFN)Glioblastoma CellsInhibits proliferation and stimulates apoptosis.Not specified mdpi.com

Antimicrobial Activity Studies Against Specific Pathogens In Vitro

Isothiocyanates derived from plants have long been recognized for their antimicrobial properties against a wide range of human pathogens, including those with multi-drug resistance. nih.govresearchgate.net The antimicrobial activity of ITCs has been documented against both bacteria and fungi. nih.govnih.gov

The effectiveness of ITCs as antimicrobial agents is strongly related to their chemical structure. mdpi.comresearchgate.net Aromatic ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have demonstrated particularly potent activity. mdpi.com For example, BITC was found to be the most effective among several tested ITCs against Methicillin-Resistant Staphylococcus aureus (MRSA), with its action being primarily bactericidal. mdpi.comresearchgate.net The mechanism of action is thought to involve the disruption of cellular membrane integrity and potential, as well as interference with redox balance and metabolism. nih.gov

Studies have demonstrated the efficacy of various ITCs against specific pathogens:

Allyl isothiocyanate (AITC): Shows inhibitory and bactericidal effects against Salmonella typhimurium, Listeria monocytogenes, and Escherichia coli O157:H7. nih.gov It also inhibits the growth of fungi like Penicillium expansum and Aspergillus flavus. nih.gov

Benzyl isothiocyanate (BITC): Highly effective against MRSA isolates, showing bactericidal activity. mdpi.comresearchgate.net

Phenethyl isothiocyanate (PEITC): Demonstrates antimicrobial activity against Clostridium difficile and Clostridium perfringens, with its mechanism appearing to be correlated with its aromatic structure. nih.gov

The antimicrobial potential of this compound has not been specifically reported. However, possessing the core ITC functional group, it is expected to have antimicrobial properties. The aliphatic cyclopentylpropane side chain would differentiate its activity from aromatic ITCs like BITC and short-chain aliphatic ITCs like AITC, potentially influencing its spectrum of activity and potency against various pathogens.

Table 3: In Vitro Antimicrobial Activity of Selected Isothiocyanates
IsothiocyanatePathogenActivityMinimum Inhibitory Concentration (MIC)Reference
Benzyl Isothiocyanate (BITC)Methicillin-Resistant Staphylococcus aureus (MRSA)Bactericidal2.9 - 110 µg/mL mdpi.comresearchgate.net
Phenethyl Isothiocyanate (PEITC)Methicillin-Resistant Staphylococcus aureus (MRSA)Bacteriostatic/BactericidalNot specified mdpi.com
Allyl Isothiocyanate (AITC)E. coli O157:H7, Salmonella typhimuriumInhibitory/BactericidalInhibited by 1,000 µg/L (gaseous) nih.gov
Sulforaphane (SFN)Helicobacter pyloriInhibitoryNot specified nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isothiocyanates, SAR studies have been instrumental in identifying the key structural features, or pharmacophores, responsible for their anticancer and antimicrobial effects, and for guiding the design of new, more potent synthetic analogs. nih.govnih.gov

Design and Synthesis of Structurally Related Compounds to Elucidate Pharmacophores

The synthesis of isothiocyanate analogs is a key step in performing SAR studies. A variety of synthetic strategies have been developed to create structurally diverse ITCs, allowing researchers to systematically modify different parts of the molecule and observe the resulting changes in biological activity. nih.govmdpi.com

Common synthetic approaches include:

Reaction with Thiophosgene (B130339): A primary method involves reacting a primary amine with thiophosgene (CSCl₂) in the presence of a base. This is a versatile method for creating a wide range of ITCs. mdpi.comnih.gov

Use of Carbon Disulfide: An alternative route involves the reaction of primary amines with carbon disulfide (CS₂) to form an intermediate dithiocarbamate, which is then desulfurated to yield the isothiocyanate. mdpi.commdpi.com

Staudinger/Aza-Wittig Reaction: This tandem reaction provides another pathway for ITC synthesis from primary amines via the formation of iminophosphoranes. mdpi.com

To elucidate the pharmacophores of a compound like this compound, a synthetic strategy would involve creating analogs by modifying its three main structural components:

The Isothiocyanate Group (-NCS): This group is widely accepted as essential for the biological activity of these compounds. researchgate.net Analogs could be synthesized where the sulfur is replaced with oxygen (isocyanates) or selenium (isoselenocyanates) to confirm the critical role of the thiocarbonyl moiety. rsc.org

The Propyl Linker: The length of the alkyl chain connecting the functional group to the cyclic moiety can be varied. Synthesizing analogs with shorter (ethyl) or longer (butyl, pentyl) chains would help determine the optimal linker length for activity. researchgate.net

The Cyclopentyl Ring: The size and nature of the cyclic group can be altered. Analogs could be synthesized with cyclobutyl, cyclohexyl, or aromatic (phenyl) rings in place of the cyclopentyl group to investigate the influence of ring size, rigidity, and aromaticity on biological effects. researchgate.net

Through the design and synthesis of such a library of structurally related compounds, the key features necessary for target engagement and biological response can be systematically identified.

Comparative Analysis of Biological Activities Among Analogs to Identify Key Structural Features

Once a series of analogs is synthesized, their biological activities are compared to identify key structural features that govern their potency and mechanism of action. SAR studies on various classes of isothiocyanates have yielded important insights. nih.govresearchgate.net

Key findings from comparative analyses of ITC analogs include:

Alkyl Chain Length: Studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain significantly impacts anticancer activity. For instance, in a series of phenethyl isothiocyanate analogs, inhibitory potency against lung tumorigenesis increased as the chain length was extended up to a certain point. researchgate.net

Aromatic vs. Aliphatic Groups: The presence of an aromatic ring, as in BITC and PEITC, is often associated with high antimicrobial and anticancer activity. mdpi.comresearchgate.net However, some studies have shown that the phenyl moiety is not strictly essential, as certain long-chain alkyl isothiocyanates also exhibit strong inhibitory effects. researchgate.net

Nature of the Functional Group: The isothiocyanate group itself is a critical pharmacophore. Its electrophilic carbon atom readily reacts with cellular nucleophiles, which is central to its mechanism of action. mdpi.com

For this compound, a comparative analysis of its synthesized analogs would be necessary. By testing these analogs in assays for Nrf2 activation, apoptosis induction, and antimicrobial activity, a clear SAR profile could be established. For example, comparing the activity of the cyclopentyl analog with a cyclohexyl or phenyl analog would reveal the importance of the cycloalkane ring size and the potential benefit of an aromatic system. Similarly, varying the propyl linker length would determine the optimal distance between the cyclic moiety and the reactive isothiocyanate group for maximal biological effect. These studies are essential for optimizing the structure to enhance desired therapeutic properties. nih.gov

Analytical Method Development for 3 Cyclopentylpropanoyl Isothiocyanate in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 3-Cyclopentylpropanoyl isothiocyanate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable approaches, each with distinct considerations.

HPLC is a widely employed technique for the analysis of ITCs. researchgate.net A reversed-phase HPLC (RP-HPLC) method would be the most common starting point for the development of a quantitative and purity assessment method for this compound.

Method Development Considerations:

Column Chemistry: A C18 column is a standard choice for the separation of moderately nonpolar compounds like this compound. The selection of particle size (e.g., 1.9 µm) can influence separation efficiency. semanticscholar.org

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve adequate separation from matrix components. semanticscholar.org The gradient would be optimized to ensure a sharp peak shape and sufficient retention of the analyte.

Detection: Isothiocyanates often lack strong chromophores, which can present a challenge for UV detection. mdpi.com While detection at lower wavelengths (e.g., 196-205 nm) has been used for some ITCs, this can lead to interference from other compounds in the matrix. mdpi.com A diode-array detector (DAD) can be beneficial for acquiring full UV spectra to assess peak purity. mostwiedzy.pl

Temperature Control: Maintaining a consistent and elevated column temperature (e.g., 60°C) can be crucial for improving the accuracy of ITC quantification. nih.gov This is because some ITCs have limited solubility in aqueous mobile phases at room temperature, which can lead to on-column precipitation and inaccurate results. nih.govresearchgate.net

Validation Parameters:

A developed HPLC method would need to be validated according to established guidelines to ensure its reliability. Key validation parameters would include:

Linearity: Establishing a linear relationship between the detector response and the concentration of this compound over a defined range. mostwiedzy.pl

Accuracy and Precision: Determining the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). mostwiedzy.pl

Limits of Detection (LOD) and Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified. mostwiedzy.plnih.gov

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components in the sample matrix.

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Hypothetical HPLC Method Parameters for this compound:

ParameterCondition
Column C18, 150 mm x 2.1 mm, 1.9 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15-100% B over 60 minutes
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection DAD (190-400 nm)

This table presents a hypothetical starting point for method development, based on typical conditions for similar compounds. semanticscholar.org

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Given that many isothiocyanates are volatile, GC can be a suitable approach for the analysis of this compound. nih.govresearchgate.net

Key Considerations:

Volatility: The volatility of this compound would need to be sufficient for it to be readily transferred into the gas phase without decomposition. The presence of the cyclopentyl and propanoyl groups suggests a moderate volatility.

Thermostability: The compound must be stable at the temperatures used in the GC injector and column. Thermal degradation would lead to inaccurate quantification.

Column Selection: A mid-polarity column, such as one coated with a silphenylene-polymer stationary phase, could be appropriate for separating the analyte from matrix components. researchgate.net

Injection Technique: Split/splitless injection is a common technique. For trace analysis, a splitless injection would be preferred to maximize the amount of analyte reaching the column.

Detection: A flame ionization detector (FID) is a universal detector for organic compounds and would likely provide a good response for this compound. For enhanced selectivity and sensitivity, a mass spectrometer (MS) detector is the preferred choice (GC-MS). mdpi.com

Hypothetical GC-MS Parameters for this compound:

ParameterCondition
Column InertCap Pure-WAX, 60 m x 0.32 mm I.D., 0.50 µm df
Carrier Gas Helium, 1.88 mL/min
Inlet Temperature 250°C
Oven Program 40°C (5 min hold), ramp at 4°C/min to 250°C
Detector Mass Spectrometer (MS)
Scan Range m/z 15-450

This table presents a hypothetical starting point for method development, based on typical conditions for the analysis of volatile isothiocyanates. glsciences.com

If this compound possesses a chiral center and exists as a pair of enantiomers, chiral chromatography would be necessary to separate and quantify each enantiomer individually. The biological activity and metabolic fate of enantiomers can differ significantly, making their separation crucial in many contexts.

Method Development Approach:

Chiral Stationary Phases (CSPs): The selection of the appropriate CSP is the most critical step in developing a chiral separation method. CSPs based on polysaccharides (e.g., cellulose or amylose (B160209) derivatives) are often the first choice due to their broad applicability.

Mobile Phase: The choice of mobile phase (both normal-phase and reversed-phase modes are possible) is highly dependent on the selected CSP and the analyte's properties.

Detection: The detection methods would be the same as for achiral HPLC (e.g., DAD or MS).

As there is no readily available information indicating that this compound is chiral, the applicability of this section is conditional. If a chiral center were present, the development of a chiral separation method would be a critical step in its comprehensive analytical characterization.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of organic molecules and is often coupled with chromatographic techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of small molecules in complex matrices. mdpi.comnih.gov A triple quadrupole mass spectrometer is commonly used for this purpose due to its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode. amazonaws.com

Method Development Steps:

Ionization Source Optimization: Electrospray ionization (ESI) is a common ionization technique for LC-MS. Both positive and negative ion modes would be investigated to determine which provides a better signal for this compound. semanticscholar.org Parameters such as capillary voltage, nebulizer pressure, and gas temperature would be optimized. semanticscholar.org

Precursor and Product Ion Selection: In the first stage of MS, the protonated or deprotonated molecule (precursor ion) of this compound would be selected. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third stage of the MS. The transition from the precursor ion to the most abundant and specific product ion is used for quantification.

Collision Energy Optimization: The collision energy would be optimized to maximize the signal of the selected product ion.

Metabolite Identification: For metabolite identification, a high-resolution mass spectrometer (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, would be beneficial. mdpi.com These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of metabolites and aid in their structural elucidation. amazonaws.com

Hypothetical LC-MS/MS Parameters for this compound:

ParameterCondition
Ionization Mode ESI Positive/Negative
Capillary Voltage 4.5 kV
Nebulizer Pressure 40 psi
Drying Gas Flow 9 L/min
Gas Temperature 300°C
Scan Type Multiple Reaction Monitoring (MRM)

This table presents a hypothetical starting point for method development, based on typical conditions for LC-MS/MS analysis. semanticscholar.org

Derivatization is a chemical modification of the analyte to improve its analytical properties. For isothiocyanates, derivatization can be employed to:

Improve Chromatographic Behavior: By increasing the molecular weight and reducing the volatility of the analyte, derivatization can lead to better retention and peak shape in GC.

Enhance Detector Response: Introducing a chromophore or fluorophore can significantly improve the sensitivity of UV or fluorescence detection in HPLC.

Increase Ionization Efficiency in MS: Modifying the molecule can lead to a more stable and abundant ion in the mass spectrometer.

Improve Stability: Derivatization can convert unstable isothiocyanates into more stable derivatives. nih.gov

Common Derivatization Reactions for Isothiocyanates:

Reaction with Thiols: Isothiocyanates react readily with thiols, such as N-acetyl-L-cysteine or 1,2-benzenedithiol, to form stable dithiocarbamates. mostwiedzy.plnih.gov These derivatives often have improved UV absorbance and are less volatile, making them suitable for both HPLC and GC analysis. mostwiedzy.plnih.gov The reaction with N-acetyl-L-cysteine, for example, can be carried out at 50°C for 1 hour. mostwiedzy.pl

Reaction with Amines: The reaction of isothiocyanates with amines to form thioureas is another common derivatization strategy.

The choice of derivatization reagent and reaction conditions would need to be carefully optimized for this compound to ensure a complete and reproducible reaction. The stability of the resulting derivative would also need to be assessed.

Spectrophotometric and Electrochemical Detection Approaches

The quantification and characterization of this compound, particularly within complex biological or food matrices, necessitate the development of sensitive and specific analytical methods. Spectrophotometric and electrochemical techniques offer viable approaches, often capitalizing on the reactivity of the isothiocyanate functional group to generate a measurable signal.

UV-Vis Spectrophotometry for Quantification of Conjugates

Direct quantification of isothiocyanates like this compound by UV-Vis spectrophotometry is often challenging due to the lack of a strong, distinct chromophore in many of these molecules. nih.govmdpi.comresearchgate.net To overcome this limitation, methods are typically based on derivatization or the analysis of their conjugates. The isothiocyanate group is a highly reactive electrophile that readily forms covalent bonds with nucleophiles such as amines and thiols, leading to the formation of thioureas and dithiocarbamates, respectively. This reactivity can be exploited to create conjugates with specific spectral properties.

One widely used indirect spectrophotometric method involves the cyclocondensation reaction of the isothiocyanate with a vicinal dithiol, such as 1,2-benzenedithiol. mdpi.comnih.gov This reaction is highly selective for isothiocyanates and produces a stable chromophoric product, 1,3-benzodithiole-2-thione, which has a strong absorbance maximum around 365 nm. mdpi.comnih.govnih.gov The intensity of the absorbance at this wavelength is directly proportional to the initial concentration of the isothiocyanate. This method is sensitive, capable of measuring isothiocyanates at nanomolar levels, and is not interfered by related compounds like thiocyanates. nih.gov

When this compound is conjugated to proteins, quantification can be achieved by measuring the protein absorbance at 280 nm (due to tryptophan and tyrosine residues) and correcting for the absorbance of the isothiocyanate moiety. ulab360.comjasco-global.com For more precise quantification, especially when the isothiocyanate itself has low absorbance, a chromophoric or fluorophoric tag can be used. For instance, while Fluorescein (B123965) isothiocyanate (FITC) is a different molecule, the principles used for its protein conjugates are illustrative. The ratio of absorbance at the dye's maximum (e.g., 495 nm for FITC) and the protein's maximum (280 nm) allows for the calculation of the degree of labeling. ulab360.com

To improve detectability for HPLC-UV analysis, isothiocyanates like sulforaphane (B1684495) have been derivatized with reagents like 2-naphthalenethiol (2-NT). This process creates a derivative with a significantly enhanced UV absorbance at a suitable wavelength, such as 234 nm, thereby increasing the sensitivity and accuracy of the quantification. nih.gov

Table 1: Spectrophotometric Data for Isothiocyanate Derivatization Products
Derivatization ReagentResulting Chromophoreλmax (nm)Molar Absorptivity (M⁻¹ cm⁻¹)Reference
1,2-Benzenedithiol1,3-Benzodithiole-2-thione36523,000 nih.gov
2-NaphthalenethiolSulforaphane-2-NT adduct234Not Reported nih.gov
(Analogy) Fluorescein IsothiocyanateFluorescein495~75,000 ulab360.com

Voltammetric Techniques for Electrochemical Characterization and Detection

Electrochemical methods, particularly voltammetric techniques, provide a sensitive alternative for the detection of isothiocyanates. These methods are based on the electrochemical activity of the isothiocyanate group or its derivatives. The electrophilic carbon atom of the R-N=C=S group is susceptible to electrochemical reduction. wikipedia.org

Voltammetric analysis can be performed directly on the isothiocyanate or, more commonly, after its conversion to a more electrochemically active species. For example, isothiocyanates can be quantitatively converted into dithiocarbamates by reaction with a thiol-containing compound like N-acetylcysteine. nih.gov The resulting dithiocarbamates can then be analyzed using electrochemical methods.

Recent advancements have demonstrated the electrochemical synthesis of isothiocyanates from primary amines and carbon disulfide, a process involving anodic desulfurization of an intermediate dithiocarbamate (B8719985) salt. organic-chemistry.orgnih.govacs.org This highlights the electrochemical reactivity of these related sulfur-containing functional groups. While this is a synthetic method, the underlying electrochemical principles can be adapted for analytical purposes.

For the analysis of related compounds like thiocyanate (B1210189) (SCN⁻), voltammetric methods have been developed using specific electrodes, such as a silver rotating disk electrode. nih.gov In one method, thiocyanate is first oxidized to cyanide (CN⁻), which is then determined electrochemically. nih.gov Although this is an indirect method for a different analyte, it demonstrates the potential of using chemical conversion followed by voltammetric detection for sulfur- and nitrogen-containing functional groups. Different voltammetric techniques, including differential pulse voltammetry and stripping voltammetry, can be employed to enhance sensitivity and selectivity. nih.govmdpi.com The choice of electrode material (e.g., glassy carbon, mercury, or modified electrodes) and experimental parameters like pH and deposition potential are critical for method optimization. mdpi.com

Table 2: Electrochemical Parameters for Detection of Related Thiocompounds
Analyte/MethodElectrodeTechniquePotential (mV)Reference
Cyanide (from Thiocyanate oxidation)Silver Rotating DiskAmperometry+90 (vs. Ag/AgCl) nih.gov
Cyanide (from Thiocyanate oxidation)Dropping MercuryDifferential Pulse Voltammetry-240 (vs. Ag/AgCl) nih.gov
Dithiocarbamate (from Isothiocyanate)Carbon Graphite (Anode)Constant Current Electrolysis (synthesis)Not Applicable (5 mA current) organic-chemistry.org

Future Directions and Emerging Research Avenues for 3 Cyclopentylpropanoyl Isothiocyanate

Green Chemistry Approaches to Sustainable Synthesis and Manufacturing

The synthesis of isothiocyanates traditionally involves methods that may not align with the principles of green chemistry. Future research will likely prioritize the development of sustainable synthetic routes to 3-Cyclopentylpropanoyl isothiocyanate. Green chemistry emphasizes waste reduction, the use of renewable resources, and energy efficiency. jocpr.comjddhs.com Key areas of exploration will include:

Catalytic Methods: Investigating the use of biocatalysis or heterogeneous catalysis could provide more environmentally friendly alternatives to conventional reagents. jddhs.com Enzymes, for instance, can offer high selectivity under mild reaction conditions. jddhs.com

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents is a core principle of green chemistry. jocpr.com Research into the solubility and reactivity of reactants and intermediates in such solvents will be crucial.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key goal. jocpr.com This involves minimizing the use of protecting groups and stoichiometric reagents.

Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing could significantly reduce the environmental footprint of the manufacturing process. jddhs.com

The adoption of these green chemistry principles will be essential for the environmentally responsible production of this compound on a larger scale.

Applications in Materials Science (e.g., Polymerization Initiators, Surface Modification Agents)

The isothiocyanate group is known for its reactivity towards nucleophiles, making this compound a promising candidate for various applications in materials science.

Polymerization Initiators: The isothiocyanate functional group can potentially be utilized in polymerization reactions. While traditionally azo compounds and peroxides are used as radical polymerization initiators, the reactivity of the isothiocyanate moiety could be harnessed in specific polymerization systems. tcichemicals.comfujifilm.com Further research is needed to explore its efficacy as an initiator, potentially in coordination polymerization or as a precursor to other initiating species.

Surface Modification Agents: The ability of isothiocyanates to react with amine groups on surfaces makes them suitable for surface modification. This could be applied to:

Biomaterials: Modifying the surface of biomaterials to improve biocompatibility or to immobilize proteins and other bioactive molecules.

Nanoparticles: Functionalizing nanoparticles for targeted drug delivery or diagnostic applications.

Chromatography Supports: Preparing stationary phases for chromatography with specific functionalities.

The cyclopentyl group may also impart desirable properties such as hydrophobicity and altered surface morphology.

Development of Novel Analytical Probes and Fluorescent Tags Utilizing the Isothiocyanate Moiety

Isothiocyanates are widely used as reactive handles for attaching fluorescent dyes to biomolecules. bas.bg The isothiocyanate group of this compound can readily react with primary amino groups on proteins and other biomolecules to form stable thiourea (B124793) linkages.

This reactivity allows for its potential use in the development of:

Fluorescent Probes: By attaching a fluorophore to the cyclopentylpropanoyl backbone, the resulting molecule could be used to label and detect specific analytes. The choice of fluorophore would determine the photophysical properties of the probe. mdpi.com

Fluorescent Tags: Similar to established reagents like fluorescein (B123965) isothiocyanate (FITC), a fluorescently-labeled version of this compound could be synthesized for tagging proteins, antibodies, and other molecules for use in techniques such as fluorescence microscopy and flow cytometry. bas.bg

The cyclopentyl group might influence the solubility and non-specific binding properties of such probes.

Deepening Mechanistic Understanding of Molecular Interactions with Biological Systems

Isothiocyanates are known to interact with biological systems through various mechanisms, often involving reactions with sulfhydryl groups on proteins. nih.gov Understanding the specific molecular interactions of this compound is crucial for any potential therapeutic or biological application. Future research in this area should focus on:

Protein-Protein Interactions: Investigating how the compound might modulate protein-protein interactions, which are fundamental to many cellular processes. nih.gov

Enzyme Inhibition: Determining if the compound acts as an inhibitor for specific enzymes, a common mechanism for many bioactive molecules.

Cellular Uptake and Distribution: Studying how the cyclopentyl group affects the compound's ability to cross cell membranes and its subsequent localization within the cell.

In silico modeling and experimental techniques such as proteomics and spectroscopy will be invaluable in elucidating these mechanisms.

Exploration of Stereoselective Synthesis and Chiral Recognition Studies

The this compound molecule does not inherently possess a chiral center in its core structure. However, the introduction of substituents on the cyclopentyl ring or the propanoyl chain could create stereocenters. The stereoselective synthesis of such chiral analogues would be a significant area of research. researchgate.netrsc.orgnih.govrsc.org

Stereoselective Synthesis: Developing synthetic methods to produce specific stereoisomers is critical, as different enantiomers or diastereomers of a compound can have vastly different biological activities. nih.gov

Chiral Recognition: Once chiral analogues are synthesized, studying their chiral recognition is important. This involves understanding how these stereoisomers interact differently with other chiral molecules, such as proteins or chiral stationary phases in chromatography. nih.govmdpi.commdpi.comresearchgate.net Techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy would be essential for these studies. mdpi.com The insights gained from chiral recognition studies can inform the design of more specific and effective molecules for various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-Cyclopentylpropanoyl isothiocyanate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route optimization : Compare nucleophilic substitution (e.g., thiocyanate introduction via acyl chloride intermediates) versus direct cyclopentylpropanoyl activation.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolating the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield determinants : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reactants.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.0 ppm) and isothiocyanate group (δ ~125 ppm for carbon).
  • FT-IR : Confirm N=C=S stretch (~2050–2150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles.
  • Ventilation : Perform reactions in fume hoods; monitor airborne concentrations with real-time sensors.
  • Toxicity assessment : Refer to analogs (e.g., allyl isothiocyanate) for potential irritancy and sensitization risks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound across solvent systems?

  • Methodology :

  • Controlled experiments : Systematically vary solvent polarity (e.g., DMSO vs. toluene) and measure reaction kinetics via UV-Vis spectroscopy.
  • Statistical analysis : Apply ANOVA to identify solvent effects on reaction rates; use Eyring plots to assess thermodynamic parameters .
  • Literature reconciliation : Compare results with prior studies on isothiocyanate analogs (e.g., p-tolyl derivatives) to contextualize solvent-dependent behavior .

Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodology :

  • DFT calculations : Optimize transition-state geometries (B3LYP/6-31G* level) to identify preferred reaction pathways.
  • Molecular dynamics : Simulate solvent interactions to model steric effects from the cyclopentyl group .
  • Validation : Correlate computational predictions with experimental LC-MS data on reaction products.

Q. How does steric hindrance from the cyclopentyl group influence the nucleophilic activity of this compound?

  • Methodology :

  • Comparative studies : Synthesize analogs with smaller (cyclopropyl) or bulkier (cyclohexyl) substituents and measure reaction rates with primary/secondary amines.
  • X-ray crystallography : Resolve crystal structures to quantify steric parameters (e.g., Tolman cone angles) .
  • Kinetic isotope effects : Use deuterated amines to probe transition-state bonding changes.

Data Contradiction and Validation

Q. What experimental designs are recommended to resolve conflicting data on the thermal stability of this compound?

  • Methodology :

  • Accelerated stability testing : Heat samples (40–80°C) and monitor decomposition via TGA/DSC.
  • Degradation profiling : Identify byproducts via GC-MS and compare with stability studies of structurally similar isothiocyanates .
  • Replicates : Perform triplicate trials under inert (N₂) vs. ambient conditions to isolate oxidative degradation pathways.

Methodological Tables

Analytical Technique Key Parameters Application Reference
¹H NMRδ 1.5–2.0 ppm (cyclopentyl protons)Confirm cyclopentyl group integrity
FT-IR2050–2150 cm⁻¹ (N=C=S stretch)Verify isothiocyanate functional group
HR-MS (ESI)[M+H]⁺ (exact mass)Validate molecular formula and purity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.